Imidazo[2,1-a]isoquinoline-5-carboxylic acid, ethyl ester Imidazo[2,1-a]isoquinoline-5-carboxylic acid, ethyl ester
Brand Name: Vulcanchem
CAS No.: 183795-31-5
VCID: VC15936991
InChI: InChI=1S/C14H12N2O2/c1-2-18-14(17)12-9-10-5-3-4-6-11(10)13-15-7-8-16(12)13/h3-9H,2H2,1H3
SMILES:
Molecular Formula: C14H12N2O2
Molecular Weight: 240.26 g/mol

Imidazo[2,1-a]isoquinoline-5-carboxylic acid, ethyl ester

CAS No.: 183795-31-5

Cat. No.: VC15936991

Molecular Formula: C14H12N2O2

Molecular Weight: 240.26 g/mol

* For research use only. Not for human or veterinary use.

Imidazo[2,1-a]isoquinoline-5-carboxylic acid, ethyl ester - 183795-31-5

Specification

CAS No. 183795-31-5
Molecular Formula C14H12N2O2
Molecular Weight 240.26 g/mol
IUPAC Name ethyl imidazo[2,1-a]isoquinoline-5-carboxylate
Standard InChI InChI=1S/C14H12N2O2/c1-2-18-14(17)12-9-10-5-3-4-6-11(10)13-15-7-8-16(12)13/h3-9H,2H2,1H3
Standard InChI Key GCWQPJWBQQRLQL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC2=CC=CC=C2C3=NC=CN13

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a fused imidazo[2,1-a]isoquinoline core, where the imidazole ring (positions 1–3) merges with the isoquinoline system (positions 4–11). The ethyl ester group at position 5 enhances lipophilicity, influencing bioavailability and membrane permeability . Key structural attributes include:

PropertyValueSource
Molecular FormulaC₁₄H₁₂N₂O₂
Molecular Weight240.26 g/mol
Density1.25 g/cm³
Topological Polar SA43.6 Ų
LogP2.66

The calculated LogP value suggests moderate lipophilicity, balancing solubility and cell penetration . The planar fused-ring system enables π-π stacking interactions with biological targets, a feature shared with kinase inhibitors .

Spectroscopic Characterization

While experimental spectral data for this specific ester are unpublished, related imidazoisoquinolines exhibit:

  • ¹H NMR: Aromatic protons at δ 7.2–8.5 ppm, ethyl group signals (CH₃ at δ 1.3–1.5, CH₂ at δ 4.2–4.4) .

  • IR: Ester carbonyl stretch near 1720 cm⁻¹, C-N vibrations at 1350–1450 cm⁻¹ .

Synthesis and Derivative Development

Synthetic Pathways

Synthesis typically involves sequential cyclization and functionalization:

  • Isoquinoline Precursor: Formed via Pomeranz-Fritsch or Bischler-Napieralski reactions.

  • Imidazole Annulation: Cyclocondensation of α-amino carbonyl intermediates with aldehydes or nitriles .

  • Esterification: Carboxylic acid intermediates are treated with ethanol under acid catalysis .

A representative route for analogs involves:
Isoquinoline-5-carboxylic acid+EthanolH+Ethyl isoquinoline-5-carboxylatecyclizationimidazole formationTarget compound\text{Isoquinoline-5-carboxylic acid} + \text{Ethanol} \xrightarrow{H^+} \text{Ethyl isoquinoline-5-carboxylate} \xrightarrow[\text{cyclization}]{\text{imidazole formation}} \text{Target compound} .

Challenges and Optimization

  • Regioselectivity: Competing annulation at positions 2 vs. 5 requires careful control of reaction conditions .

  • Yield Improvement: Microwave-assisted synthesis and transition metal catalysis (e.g., Pd-mediated cross-coupling) enhance efficiency .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

Structural analogs suppress NF-κB and COX-2 pathways, reducing IL-6 and TNF-α production by 40–60% in macrophage models. The ethyl ester’s lipophilicity may enhance tissue penetration in inflammatory diseases.

Antiviral Activity

Preliminary assays show imidazopyridine derivatives inhibit SARS-CoV-2 3CLpro (IC₅₀ = 2.7 μM). While untested for this ester, its isoquinoline moiety’s RNA-binding capability suggests similar potential .

Applications in Drug Development

Lead Optimization

The ethyl ester serves as a prodrug motif, hydrolyzing in vivo to the active carboxylic acid. This strategy improves oral bioavailability by 3-fold in rodent models compared to acid analogs .

Targeted Therapeutics

  • Oncology: Hybrid molecules combining imidazoisoquinoline with HDAC inhibitors show synergistic cytotoxicity (CI = 0.3–0.5) .

  • Neurodegeneration: Fluorinated derivatives cross the blood-brain barrier (BBB permeability = 8.7 × 10⁻⁶ cm/s), targeting Aβ aggregation .

Emerging Research Directions

Material Science Applications

Thin films of imidazoisoquinoline-metal complexes exhibit luminescent quantum yields of 18–22%, suggesting use in OLEDs. The ethyl ester’s solubility facilitates solution processing for optoelectronic devices.

Agricultural Chemistry

Derivatives act as plant growth regulators, increasing wheat yield by 15% in field trials via auxin-like activity . Environmental safety assessments show low toxicity (LC₅₀ > 100 mg/L for Daphnia magna) .

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